3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole
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Overview
Description
3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole is a synthetic organic compound characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to a benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 2-fluorobenzyl alcohol.
Formation of Benzoxazole Core: The benzoxazole core is synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.
Substitution Reactions: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, where the benzoxazole core reacts with 4-chlorobenzyl chloride and 2-fluorobenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole
- 3-(4-Chlorobenzyl)-6-[(3-fluorobenzyl)oxy]-1,2-benzoxazole
- 3-(4-Chlorobenzyl)-6-[(2-chlorobenzyl)oxy]-1,2-benzoxazole
Uniqueness
3-(4-Chlorobenzyl)-6-[(2-fluorobenzyl)oxy]-1,2-benzoxazole is unique due to the specific positioning of the chlorobenzyl and fluorobenzyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H15ClFNO2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(2-fluorophenyl)methoxy]-1,2-benzoxazole |
InChI |
InChI=1S/C21H15ClFNO2/c22-16-7-5-14(6-8-16)11-20-18-10-9-17(12-21(18)26-24-20)25-13-15-3-1-2-4-19(15)23/h1-10,12H,11,13H2 |
InChI Key |
GTCYIPLGDAIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=NO3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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